![molecular formula C19H21N7O B14954484 1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14954484.png)
1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining benzimidazole and bipyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and bipyrazole precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The bipyrazole component is often prepared via cyclization reactions involving hydrazine derivatives . The final coupling step involves the reaction of the benzimidazole and bipyrazole intermediates under specific conditions, such as the presence of a base and a suitable solvent[3][3].
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or bipyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMSO, methanol), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The bipyrazole component may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Known for its use in OLEDs and other electronic applications.
1-{4-[(3S)-3-(1-Methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone: Explored for its potential pharmacological activities.
Uniqueness
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of benzimidazole and bipyrazole moieties, which may confer distinct chemical and biological properties
Biological Activity
The compound 1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure that includes a bipyrazole core and a benzimidazole moiety. Its molecular formula is C15H18N6O with a molecular weight of 298.35 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including compounds similar to our target compound, exhibit significant antimicrobial properties. For instance, compounds containing the benzimidazole ring have shown effectiveness against various strains of bacteria:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
9c | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
10d | Escherichia coli | 15 μg/mL |
14c | Bacillus subtilis | 10 μg/mL |
These findings indicate that modifications to the benzimidazole structure can enhance antimicrobial activity, suggesting that our compound may also possess similar properties due to its structural features .
Cytotoxic Activity
The cytotoxic effects of benzimidazole derivatives have been extensively studied. For example, several derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis. The following table summarizes findings from relevant studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
10e | HuT78 | 9.68 | Induces subG0/G1 phase arrest |
14d | THP-1 | 7.31 | Promotes DNA fragmentation |
14e | A549 (lung cancer) | 8.50 | Inhibition of cell proliferation |
The data suggests that our compound may similarly affect tumor cell lines by disrupting the cell cycle and promoting apoptosis .
Anti-inflammatory Activity
Compounds with benzimidazole structures have been investigated for their anti-inflammatory effects. A study indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, highlighting their potential in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in various therapeutic areas:
- Study on Antimicrobial Effects : A series of benzimidazole derivatives were tested against resistant bacterial strains, showing promising results comparable to standard antibiotics.
- Cytotoxicity in Cancer Research : Research involving lung cancer cell lines demonstrated that specific modifications to the benzimidazole core could significantly enhance cytotoxicity and promote apoptosis through caspase activation pathways.
Properties
Molecular Formula |
C19H21N7O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H21N7O/c1-11-18(12(2)26(4)24-11)14-9-15(23-22-14)19(27)20-10-17-21-13-7-5-6-8-16(13)25(17)3/h5-9H,10H2,1-4H3,(H,20,27)(H,22,23) |
InChI Key |
JAJIQUIHHKYPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.